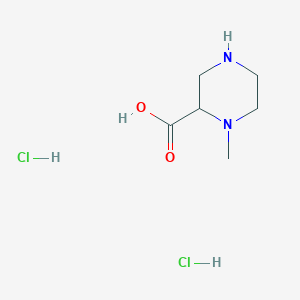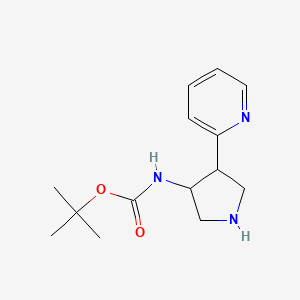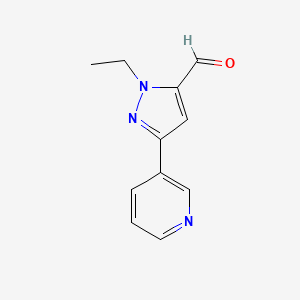
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde” are not available, similar compounds have been synthesized through various methods. For instance, a novel synthesis approach for ethyl-1,3,4-triphenyl-1H-pyrazolo [3,4-b]pyridine-6-carboxylate products was achieved through condensation of pyrazole-5-amine derivatives with activated carbonyl groups.Molecular Structure Analysis
The molecular structure of similar compounds, such as 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, consists of a pyrazole ring attached to a pyridine ring via an ethyl group.Chemical Reactions Analysis
Pyrazole derivatives have been used in various chemical reactions. For example, they have been used as building blocks for the synthesis of biologically active compounds.Scientific Research Applications
Apelin Receptor Agonist
- Application Summary : This compound has been identified as a novel azole derivative that acts as an apelin receptor agonist . The apelin receptor is a G protein-coupled receptor that binds the peptide apelin, which plays a crucial role in various biological processes, including cardiovascular function and angiogenesis.
- Results/Outcomes : The source does not provide specific quantitative data or statistical analyses. However, it mentions that this compound could have potential therapeutic applications in treating cardiovascular diseases .
TNIK, IKKε, and TBK1 Inhibitor
- Application Summary : This compound is a pyrazole derivative that effectively inhibits TNIK (Traf2- and NCK-interacting kinase), IKKε (I-kappa-B kinase epsilon), and TBK1 (TANK-binding kinase 1) . These kinases are involved in various cellular processes, including inflammation and cancer progression.
- Results/Outcomes : The compound has been found to be useful not only as an anticancer agent for the treatment of various cancers, but also as a therapeutic agent for chronic inflammation .
Anti-tubercular Agent
- Application Summary : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results/Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
properties
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-10(8-15)6-11(13-14)9-4-3-5-12-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEBKQVJRXHPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



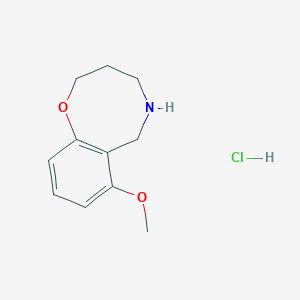
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)
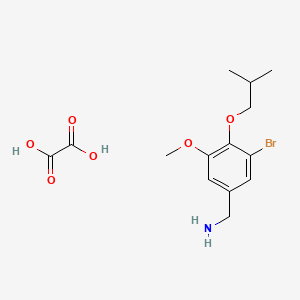
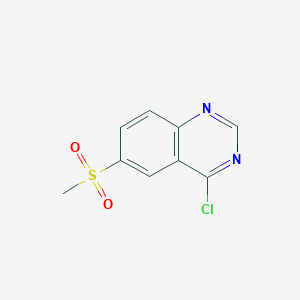
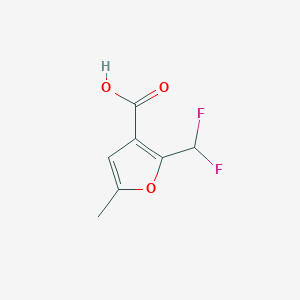
![(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide](/img/no-structure.png)

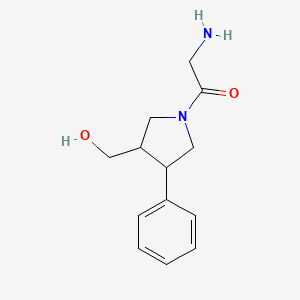
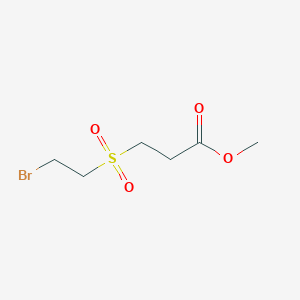

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)
![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)
